molecular formula C15H19N3OS B5586143 4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine

4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine

Cat. No. B5586143
M. Wt: 289.4 g/mol
InChI Key: ZLODHDJSTISHQS-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine is a compound with potential significance in chemical research due to its unique structure and properties. The compound features in studies focusing on the synthesis and characterization of thieno[2,3-b]pyridine derivatives, which are of interest due to their wide range of biological activities and chemical functionalities.

Synthesis Analysis

The synthesis of related thieno[2,3-b]pyridine derivatives often involves the reaction of 4,6-dimethyl-2H-thieno[2,3-b]pyridin-3-one with various reagents to introduce the piperidinylcarbonyl group at the appropriate position. One common approach includes reactions with aromatic aldehyde/ketone derivatives and malononitrile or cyclohexanone and piperidone derivatives, leading to substituted thienopyridines (Shestopalov & Naumov, 2003).

Molecular Structure Analysis

The molecular structure of thieno[2,3-b]pyridine derivatives, including those similar to 4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine, has been elucidated through crystallographic studies. These studies reveal the planarity of the thieno[2,3-b]pyridine ring system and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Thieno[2,3-b]pyridine compounds, including 4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine, participate in various chemical reactions, highlighting their versatility. These reactions include condensation, cycloalkylation, and nucleophilic substitution, leading to the formation of complex heterocyclic systems. The reactivity is influenced by the electronic nature of the thienopyridine core and the steric effects of the substituents (Dyachenko et al., 2020).

Future Directions

The future directions for research on “4,6-dimethyl-2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine” and related compounds could involve further exploration of their synthesis, reactivity, and potential applications. Given their high neurotropic activity, these compounds could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3OS/c1-9-8-10(2)17-14-11(9)12(16)13(20-14)15(19)18-6-4-3-5-7-18/h8H,3-7,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODHDJSTISHQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)N3CCCCC3)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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